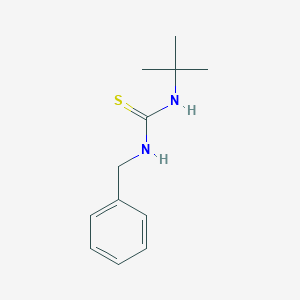

N-苄基-N'-(叔丁基)硫脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-benzyl-N'-(tert-butyl)thiourea derivatives involves several steps, including condensation and hydrogenation reactions. A notable method includes the condensation of benzaldehyde with alkylamines in aliphatic alcohols, followed by the hydrogenation of the resulting Schiff base in the presence of transition metal catalysts. This process highlights the challenges in achieving high purity and yield due to side hydrolytic processes and the formation of by-products such as benzyl alcohol and toluene, which can impair the purity of the target product (Bazanov et al., 2009).

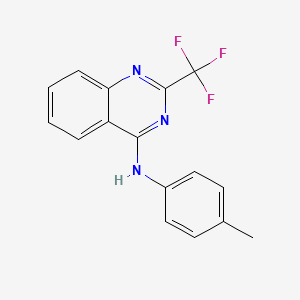

Molecular Structure Analysis

N-benzyl-N'-(tert-butyl)thiourea derivatives exhibit distinct molecular structures that have been characterized using various spectroscopic and crystallographic techniques. The structure-activity relationship studies of thiourea derivatives reveal that specific groups within the molecule, such as the methanesulfonamido group, play a crucial role in their biological activity and interaction with receptors, indicating the importance of molecular structure in determining their chemical properties and reactivity (Park et al., 2004).

Chemical Reactions and Properties

Thiourea derivatives, including N-benzyl-N'-(tert-butyl)thiourea, participate in various chemical reactions, contributing to their wide range of applications. These compounds have been studied for their antifungal and antimicrobial activities, demonstrating their potential in medical and agricultural fields. The antifungal activities of thiourea derivatives against fungi and yeast highlight their potential as bioactive compounds (del Campo et al., 2004).

Physical Properties Analysis

The physical properties of N-benzyl-N'-(tert-butyl)thiourea derivatives, such as melting points, solubility, and crystalline structure, are essential for understanding their behavior in different environments and applications. The synthesis and characterization studies often include detailed analysis of these properties to optimize the synthesis process and improve the purity and yield of the final products.

Chemical Properties Analysis

The chemical properties of N-benzyl-N'-(tert-butyl)thiourea derivatives, including their reactivity, stability, and interactions with other molecules, are critical for their application in various fields. Studies have explored the synthesis and virtual screening of thiourea derivatives as anticancer candidates, indicating their potential in drug discovery and therapeutic applications. The interaction of thiourea derivatives with metal ions to form complexes has also been investigated, showing increased lipophilicity and activity due to effective permeability (Ruswanto et al., 2021).

科学研究应用

催化和材料科学

硫脲衍生物在催化中发挥了重要的作用,特别是在复杂有机化合物和材料的合成中。例如,合成并表征双-(4-(叔丁基)-N-(甲基氨基羰基硫代)苯甲酰胺)-铁(III)配合物作为抗癌候选物,展示了硫脲衍生物如何与金属形成配合物以增强其药理活性。这一过程涉及硫脲衍生物与金属离子螯合,显著提高了所得化合物的亲脂性和渗透性 (Ruswanto et al., 2021)。类似地,源自苄基叔丁基硫醚邻位金属化的含硫钯环已显示出作为 Suzuki 交叉偶联反应中芳基溴化物和氯化物的优良催化前体,展示了硫脲衍生物在促进有机合成中温和反应条件方面的效用 (Danilo Zim et al., 2000)。

药物化学和药物发现

在药物化学中,硫脲衍生物因其在药物发现中的潜力而受到探索,特别是作为抗癌剂。Ruswanto 等人 (2021) 的研究不仅探索了金属配合物的合成,还探索了它与生物靶标的相互作用,表明硫脲衍生物在新型抗癌疗法的开发中具有潜力。此外,新型 N'-亚苄基-4-叔丁基苯甲酰肼衍生物作为强效脲酶抑制剂的设计、合成以及体外和计算机模拟评估突出了硫脲衍生物在发现新治疗剂中的作用。这些化合物表现出显着的抑制活性,强调了硫脲骨架在药物化学中的重要性 (Sajjad Ahmad et al., 2022)。

环境科学

硫脲衍生物还在环境科学中找到了应用,特别是在去除污染物方面。使用离子液体从正庚烷中萃取苯或噻吩就是一个例子,其中基于硫脲的化合物已被用于研究污染物与潜在萃取溶剂之间的相互作用。这项研究提供了关于离子液体中噻吩或苯的溶解度和结构组织的见解,有助于开发更有效的污染物去除方法 (Anne-Laure Revelli et al., 2010)。

属性

IUPAC Name |

1-benzyl-3-tert-butylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2S/c1-12(2,3)14-11(15)13-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLTDXTUGGXRDEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=S)NCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350276 |

Source

|

| Record name | ST056035 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-t-butylthiourea | |

CAS RN |

14327-01-6 |

Source

|

| Record name | ST056035 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(2-furoyl)-1,4-diazepane](/img/structure/B5550541.png)

![4-bromo-2-[1,2,4]triazolo[4,3-a]quinolin-1-ylphenol](/img/structure/B5550550.png)

![2-[(4-benzyl-1-piperazinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5550565.png)

![methyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5550572.png)

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-(2-methylphenyl)-3-pyrrolidinol](/img/structure/B5550585.png)

![2-benzyl-N-[2-(1H-imidazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B5550591.png)

![2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzoic acid](/img/structure/B5550595.png)

![N-methyl-2-oxo-N-[1-(1,3-thiazol-5-yl)ethyl]-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5550623.png)

![{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/structure/B5550638.png)